n,n-双(2-氯乙基)-4-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

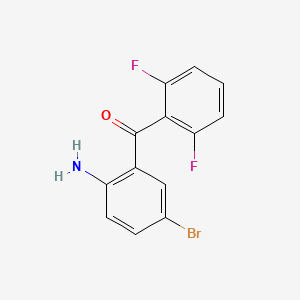

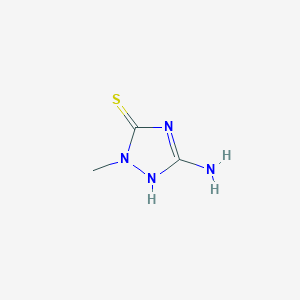

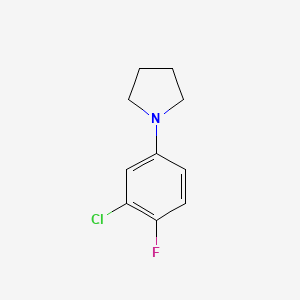

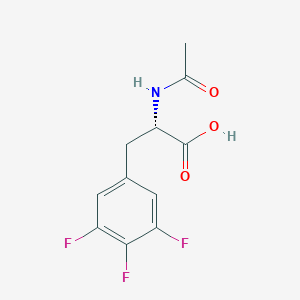

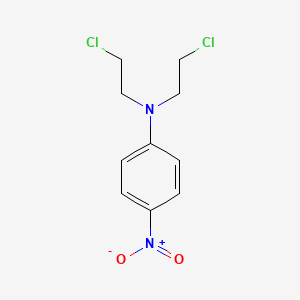

N,n-Bis(2-chloroethyl)-4-nitroaniline, also known as DCBN or DNCB, is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCBN is widely used in scientific research as a reagent, intermediate, and analytical standard.

科学研究应用

RNA 代谢研究

一项研究探讨了相关化合物对培养细胞中 RNA 合成和加工的影响。研究发现,这些化合物抑制 RNA 片段的合成和加工,表明它们在研究 RNA 代谢机制中的作用 (Kann, Kohn, Widerlite, & Gullion, 1974)。

癌症治疗研究

研究表明,相关亚硝脲对脑内白血病具有显着的活性,表明它们在癌症治疗中作为治疗剂的潜力。该研究突出了它们在动物模型中的有效性,特别是对脑内 L1210 白血病 (Schabel, Johnston, Mccaleb, Montgomery, Laster, & Skipper, 1963)。

脑瘤治疗评估

另一项研究评估了相关化合物在治疗间变性神经胶质瘤中的应用,强调了它们在脑瘤治疗中的重要性。它涉及一项对照、前瞻性、随机研究,提供了对有效癌症治疗的见解 (Walker, Alexander, Hunt, Maccarty, Mahaley, Mealey, Norrell, Owens, Ransohoff, Wilson, Gehan, & Strike, 1978)。

DNA 损伤和修复研究

一项研究比较了相关化合物对 DNA 损伤和修复的影响,特别是评估了它们导致 DNA 交联的潜力。这项研究对于理解 DNA 损伤的机制和潜在的治疗应用至关重要 (Penketh, Shyam, & Sartorelli, 2000)。

脑瘤中的药代动力学

使用正电子发射断层扫描研究相关化合物在脑瘤中的药代动力学,提供了这些化合物在人体中(特别是在脑瘤中)行为的重要数据 (Diksic, Sako, Feindel, Kato, Yamamoto, Farrokhzad, & Thompson, 1984)。

作用机制

Target of Action

N,N-Bis(2-chloroethyl)-4-nitroaniline, also known as N,N-bis(2-chloroethyl)nitrous amide , is a type of nitrogen mustard, which are alkylating agents that primarily target DNA . They react with the N7 position of guanine residues through the reactive N,N-bis-(2-chloroethyl)amine functional group .

Mode of Action

The compound forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound interferes with the normal functioning of DNA, blocking DNA replication and transcription . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage .

Pharmacokinetics

A similar compound, 5-[n,n-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (sn 23862), has been studied in mice . The plasma pharmacokinetics of SN 23862 were found to have a half-life of 1.1 hours

Result of Action

The result of the compound’s action is the induction of DNA damage in rapidly dividing cells, such as cancer cells . This leads to cell death and potentially tumor shrinkage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Bis(2-chloroethyl)-4-nitroaniline. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other molecules and the rate of cell division .

属性

| { "Design of the Synthesis Pathway": "The synthesis of n,n-Bis(2-chloroethyl)-4-nitroaniline can be achieved through a multi-step reaction pathway involving the nitration of aniline, followed by the chlorination of the resulting nitroaniline intermediate, and finally the alkylation of the chlorinated intermediate with 2-chloroethylamine.", "Starting Materials": [ "Aniline", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium nitrite", "2-Chloroethylamine", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of Aniline", "Aniline is dissolved in concentrated sulfuric acid and cooled to 0-5°C.", "A solution of sodium nitrite in water is added dropwise to the aniline solution with stirring.", "The resulting nitrosobenzene intermediate is then treated with a mixture of concentrated sulfuric acid and nitric acid at a temperature of 0-5°C.", "The reaction mixture is then quenched with ice water and the resulting yellow solid is collected by filtration and washed with water.", "Step 2: Chlorination of Nitroaniline Intermediate", "The nitroaniline intermediate is dissolved in concentrated hydrochloric acid and cooled to 0-5°C.", "A solution of sodium nitrite in water is added dropwise to the nitroaniline solution with stirring.", "The resulting diazonium salt intermediate is then treated with a solution of sodium chloride and hydrochloric acid at a temperature of 0-5°C.", "The resulting chloronitroaniline intermediate is collected by filtration and washed with water.", "Step 3: Alkylation of Chlorinated Intermediate with 2-Chloroethylamine", "The chlorinated intermediate is dissolved in ethanol and cooled to 0-5°C.", "A solution of 2-chloroethylamine in ethanol is added dropwise to the chlorinated intermediate solution with stirring.", "The resulting n,n-Bis(2-chloroethyl)-4-nitroaniline product is collected by filtration and washed with water and sodium hydroxide solution." ] } | |

CAS 编号 |

55743-71-0 |

分子式 |

C26H50 |

分子量 |

362.7 g/mol |

IUPAC 名称 |

1-cyclohexyltetradecylcyclohexane |

InChI |

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |

InChI 键 |

COJYJGCWESKHMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-] |

规范 SMILES |

CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。